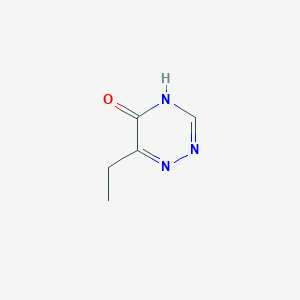

6-Ethyl-1,2,4-triazin-5(2H)-one

CAS No.: 16120-04-0

Cat. No.: VC8167950

Molecular Formula: C5H7N3O

Molecular Weight: 125.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16120-04-0 |

|---|---|

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.13 |

| IUPAC Name | 6-ethyl-4H-1,2,4-triazin-5-one |

| Standard InChI | InChI=1S/C5H7N3O/c1-2-4-5(9)6-3-7-8-4/h3H,2H2,1H3,(H,6,7,9) |

| Standard InChI Key | UUFGUJLCGMTUHM-UHFFFAOYSA-N |

| SMILES | CCC1=NN=CNC1=O |

| Canonical SMILES | CCC1=NN=CNC1=O |

Introduction

Structural and Molecular Characteristics

The molecular framework of 6-ethyl-1,2,4-triazin-5(2H)-one consists of a triazine ring—a six-membered aromatic system containing three nitrogen atoms—with an ethyl group (-CH2CH3) at position 6 and a ketone (=O) at position 5. The compound’s molecular formula is C5H7N3O, with a molecular weight of 125.13 g/mol. Key physicochemical parameters include a polar surface area (PSA) of 67.87 Ų and a partition coefficient (LogP) of 1.79, indicating moderate hydrophobicity . These properties influence its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), which are commonly used in experimental settings .

The planarity of the triazine ring facilitates π-π stacking interactions, while the ethyl substituent enhances steric bulk, potentially improving metabolic stability compared to simpler triazine derivatives . Spectroscopic data, such as ¹H NMR and IR, confirm the absence of olefinic protons and the presence of carbonyl stretching vibrations near 1,680 cm⁻¹, consistent with the ketone group .

Synthesis Methodologies

Conventional Cyclization Reactions

The synthesis of 6-ethyl-1,2,4-triazin-5(2H)-one typically begins with cyclization of thiosemicarbazide derivatives. For example, reacting 1H-indole-2,3-dione with thiosemicarbazide under reflux conditions in ethanol yields intermediate 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, which is subsequently alkylated with ethyl bromide to introduce the ethyl group . This method requires prolonged reflux times (6–8 hours) and yields approximately 70–80% after purification by recrystallization .

Table 1: Conventional Synthesis Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–100°C |

| Solvent | Ethanol |

| Reaction Time | 6–8 hours |

| Yield | 70–80% |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times to 3–6 minutes while maintaining yields above 85% . This method involves irradiating a mixture of 1H-indole-2,3-dione and thiosemicarbazide in aqueous NaOH, followed by acidification with acetic acid to precipitate the product. The enhanced efficiency stems from uniform heating and reduced side reactions, making it preferable for high-throughput applications .

Table 2: Microwave Synthesis Parameters

| Parameter | Value |

|---|---|

| Irradiation Power | 300 W |

| Solvent | Water/NaOH |

| Reaction Time | 3–6 minutes |

| Yield | 85–90% |

Chemical Reactivity and Functionalization

The triazinone core undergoes diverse reactions, including nucleophilic substitution and cycloaddition. For instance, the ketone at position 5 reacts with hydrazine hydrate to form hydrazone derivatives, which are precursors to fused heterocycles like pyridazino-triazino-tetrazines . Additionally, Diels-Alder reactions with dienophiles such as N-phenylmaleimide yield dihydropyridine adducts, which lose nitrogen to form aromatic systems .

Key Reaction Pathways:

-

Hydrazone Formation:

This reaction proceeds in ethanol under reflux, with yields exceeding 75% . -

Diels-Alder Cycloaddition:

Conducted in toluene at 110°C, this method produces adducts with 60–70% efficiency .

Pharmacological Applications

d-Amino Acid Oxidase (DAAO) Inhibition

6-Ethyl-1,2,4-triazin-5(2H)-one derivatives exhibit potent DAAO inhibitory activity, with IC50 values in the nanomolar range (e.g., 50–70 nM) . DAAO catalyzes the oxidation of d-serine, a co-agonist of NMDA receptors, and its inhibition is therapeutic for schizophrenia and neurodegenerative diseases. The ethyl group enhances metabolic stability by resisting O-glucuronidation, a common degradation pathway for triazine-based drugs .

Table 3: DAAO Inhibitory Activity of Select Derivatives

| Compound | IC50 (nM) | Selectivity Over Other Targets |

|---|---|---|

| 6-Ethyl-triazinone | 50 | >100-fold |

| Naphthalen-1-ylmethyl | 70 | >50-fold |

Anticancer Activity

Fused triazino-thiadiazine derivatives derived from 6-ethyl-1,2,4-triazin-5(2H)-one demonstrate cytotoxicity against HepG-2 liver cancer cells, with IC50 values as low as 0.016 mM . Mechanistic studies suggest intercalation into DNA and inhibition of topoisomerase II, though further in vivo validation is required .

Industrial and Agricultural Applications

While direct agricultural uses of 6-ethyl-1,2,4-triazin-5(2H)-one are less documented, structurally related triazines serve as herbicides and fungicides. The ethyl group’s electron-donating properties could enhance binding to plant enzymes, warranting exploration in crop protection . Industrially, the compound’s thermal stability (decomposition above 250°C) makes it suitable for high-temperature polymer applications .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison of Triazine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume